N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
Description
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Properties
Molecular Formula |
C22H21NO6 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4,7-dimethyl-2-oxochromen-5-yl)oxyacetamide |
InChI |
InChI=1S/C22H21NO6/c1-13-8-18(22-14(2)10-21(25)29-19(22)9-13)28-12-20(24)23-15-4-5-16-17(11-15)27-7-3-6-26-16/h4-5,8-11H,3,6-7,12H2,1-2H3,(H,23,24) |
InChI Key |
VISJFCQGCAARCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)NC3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Biological Activity
The compound N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is a synthetic derivative with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzodioxepin core linked to a chromene moiety, which is known for various biological activities.
Antioxidant Activity
Research indicates that derivatives of benzodioxepins exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. A study demonstrated that related compounds showed effective DPPH radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
Anticancer Properties
Several studies have explored the anticancer potential of benzodioxepin derivatives. For instance, compounds structurally similar to this compound were found to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. In vitro studies have shown that related benzodioxepin derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests a potential role in treating inflammatory diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure contributes to its ability to neutralize free radicals.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.
- Cytokine Modulation : It can downregulate inflammatory mediators, thereby reducing inflammation.
Study 1: Antioxidant Activity
A comparative study evaluated the antioxidant capacity of various benzodioxepin derivatives using the DPPH assay. The results indicated that certain derivatives exhibited IC50 values comparable to standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| Ascorbic Acid | 25 |
| Benzodioxepin Derivative A | 30 |
| Benzodioxepin Derivative B | 28 |
This suggests that the compound may have similar antioxidant efficacy.
Study 2: Anticancer Effects
In a study assessing cytotoxicity against breast cancer cell lines (MCF7), the compound demonstrated significant growth inhibition with an IC50 value of 15 µM.
| Treatment | IC50 (µM) |
|---|---|
| Control | >100 |
| N-(3,4-dihydro...) | 15 |
This indicates its potential as a therapeutic agent in cancer treatment.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the benzodioxepin structure exhibit promising anticancer properties. A study focusing on derivatives of benzodioxepin demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific compound under discussion has been evaluated for its efficacy against breast cancer and leukemia cell lines, showing notable cytotoxic effects at specific concentrations .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies suggest that it may help in mitigating oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The presence of the chromene moiety enhances its ability to cross the blood-brain barrier, making it a candidate for further research in neurodegenerative disease treatment .
Antioxidant Activity
Mechanism of Action
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide exhibits significant antioxidant activity. It functions by scavenging free radicals and reducing oxidative stress markers. In vitro studies have shown that this compound can effectively inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in cellular models .
Comparative Studies
In comparative studies with known antioxidants, this compound demonstrated a higher efficacy than traditional antioxidants like ascorbic acid and tocopherol. The structure of the compound allows for multiple sites of electron donation, enhancing its radical scavenging ability .
Drug Development
Lead Compound for Synthesis
Due to its biological activity, this compound serves as a lead compound for the development of new pharmaceuticals. Researchers are exploring modifications to its structure to enhance potency and selectivity against specific disease targets. This approach is particularly relevant in developing targeted therapies for cancer and neurodegenerative diseases .
Formulation Studies
Formulation studies are ongoing to assess the stability and bioavailability of this compound when administered via different routes (oral, intravenous). Preliminary results suggest that encapsulation in nanoparticles could improve its delivery and therapeutic index .
Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide?
- Methodological Answer : The compound can be synthesized via sequential coupling reactions. First, prepare the benzodioxepin precursor (e.g., 3,4-dihydro-2H-1,5-benzodioxepin-7-amine) through cyclization of substituted catechol derivatives . Next, functionalize the chromenone moiety by reacting 4,7-dimethyl-2-oxo-2H-chromen-5-ol with chloroacetyl chloride under basic conditions. Finally, couple the two intermediates using a carbodiimide-mediated amidation. Purification typically involves DCM extraction followed by column chromatography with gradients of EtOAc/hexane (20–80%) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm the benzodioxepin ring (e.g., dihydro protons at δ 2.5–3.5 ppm) and chromenone carbonyl (δ 160–170 ppm) .
- HRMS : Validate molecular weight with <2 ppm error to confirm the acetamide linkage .
- IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the chromenone and acetamide) .
Advanced Research Questions
Q. How can Grignard reagent addition be optimized during benzodioxepin precursor synthesis to improve yield?
- Methodological Answer : For analogs requiring alkylation, use cryogenic conditions (-78°C in THF) to minimize side reactions. Slowly add methylmagnesium bromide (1.5 equiv) to the precursor dissolved in anhydrous THF, followed by quenching with ethanol to stabilize intermediates. Monitor reaction progress via TLC (hexane/EtOAc 3:1) and optimize stoichiometry to reduce unreacted starting material .
Q. What strategies resolve discrepancies between computational predictions and experimental NMR data for novel analogs?
- Methodological Answer :
- DFT Calculations : Compare computed chemical shifts (using B3LYP/6-31G*) with experimental NMR to identify conformational mismatches .
- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, as demonstrated for chromenone-acetamide derivatives .
- Dynamic NMR : Assess rotational barriers of flexible moieties (e.g., acetamide linker) to explain splitting patterns .
Q. How should hypoglycemic activity assays be designed for structural analogs to ensure statistical robustness?
- Methodological Answer :
- In Vivo Models : Use Wistar albino mice (n ≥ 6 per group) with streptozotocin-induced diabetes. Administer analogs orally (10–50 mg/kg) and measure blood glucose at 0, 1, 3, and 6 hours. Include positive controls (e.g., metformin) and validate results with ANOVA followed by Tukey’s post hoc test .
- Dose-Response Curves : Calculate EC₅₀ values using nonlinear regression to compare potency .
Q. What theoretical frameworks guide the design of bioactive analogs targeting specific enzymes?
- Methodological Answer : Link synthesis to enzyme inhibition hypotheses (e.g., targeting α-glucosidase or lipoxygenase). Use molecular docking (AutoDock Vina) to predict interactions between the chromenone moiety and enzyme active sites. Validate with kinetic assays (e.g., Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition .
Quality Control & Compliance
Q. How can batch-to-batch variability in precursor melting points be addressed?
- Methodological Answer :
- Recrystallization : Purify 3,4-dihydro-2H-1,5-benzodioxepin-7-amine using hot ethanol to achieve consistent mp (81–82°C) .
- HPLC Purity Checks : Implement reverse-phase C18 columns (MeCN/H₂O gradient) to ensure ≥97% purity before proceeding to coupling reactions .
Q. What ethical guidelines apply to in vitro studies of this compound?
- Methodological Answer : Adhere to institutional biosafety protocols (e.g., BSL-2 for cell-based assays). Document compliance with OECD Test Guidelines (e.g., TG 423 for acute toxicity) and ensure compounds are labeled "For Research Use Only" to avoid misuse in humans/animals .
Data Analysis & Reporting
Q. How should researchers statistically analyze contradictory bioactivity data across multiple assay platforms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
